molecular formula C17H21N3O2S B2905730 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole CAS No. 897470-66-5

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole

Cat. No.: B2905730
CAS No.: 897470-66-5
M. Wt: 331.43
InChI Key: CZIMCECIKYJYQV-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted at the 2-position with a 4-cyclopropanecarbonylpiperazine group and at the 6-position with an ethoxy moiety. Its molecular formula is inferred as C₁₇H₂₁N₃O₂S (based on structural analogs in ) . The cyclopropanecarbonyl group introduces steric and electronic effects, while the ethoxy substituent enhances lipophilicity.

Properties

IUPAC Name

cyclopropyl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-2-22-13-5-6-14-15(11-13)23-17(18-14)20-9-7-19(8-10-20)16(21)12-3-4-12/h5-6,11-12H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIMCECIKYJYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole typically involves multiple stepsThe cyclopropanecarbonyl group is then attached to the piperazine ring under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives .

Scientific Research Applications

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Core 6-Substituent Piperazine Group Molecular Weight (g/mol) Notable Activities
Target Compound Benzothiazole Ethoxy Cyclopropanecarbonyl ~365 (inferred) N/A (structural analog studies)
CAS 941892-86-0 Benzothiazole Methanesulfonyl Cyclopropanecarbonyl 365.47 Research chemical (CB2 focus)
Triazine Analog Triazine Ethoxy 2-Aminoethyl/Adamantane ~450 (estimated) CB2 affinity (Ki = 10–100 nM)
Benzimidazole Derivative Benzimidazole Propargyloxy Methyl ~450 (estimated) Anticancer lead optimization

Research Findings and Implications

  • Electronic Effects : Ethoxy in the target compound likely increases lipophilicity, favoring blood-brain barrier penetration compared to polar methanesulfonyl analogs .
  • Metabolic Stability : Benzothiazole cores may exhibit superior stability over triazines or benzimidazoles due to aromatic ring fusion .

Biological Activity

The compound 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzothiazole core and subsequent functionalization with piperazine and cyclopropanecarbonyl groups. The general synthetic route can be summarized as follows:

  • Formation of Benzothiazole Core : The initial step involves synthesizing the benzothiazole structure through cyclization reactions involving appropriate precursors.
  • Piperazine Functionalization : The benzothiazole derivative is then reacted with piperazine derivatives to introduce the cyclopropanecarbonyl moiety.
  • Final Modifications : Further modifications may include ethoxy group introduction, typically achieved through alkylation reactions.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme inhibition and receptor modulation.

The compound is believed to exert its effects by binding to active sites on various enzymes or receptors, inhibiting their functions. This mechanism is crucial in therapeutic applications such as:

  • Anti-inflammatory Effects : By inhibiting pro-inflammatory enzymes, the compound may reduce inflammation.
  • Anticancer Activity : Preliminary studies suggest that it may slow down the proliferation of cancer cells through apoptosis induction.

Biological Activity Studies

Recent investigations have highlighted the compound's potential as a selective agonist for peroxisome proliferator-activated receptor delta (PPARδ), which plays a significant role in metabolic regulation.

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the piperazine and benzothiazole moieties significantly influence biological activity. Key findings from various studies include:

CompoundEC50 (nM)Selectivity Ratio (PPARδ/PPARα)Biological Activity
5g4.1HighPPARδ Agonist
Tested CompoundTBDTBDTBD

These results suggest that careful structural modifications can enhance agonist efficacy and selectivity for PPARδ, making it a promising candidate for treating metabolic disorders.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related benzothiazole derivatives:

  • Study on Hypercholesterolemia :
    • A derivative similar to this compound was tested in vivo for its ability to upregulate high-density lipoprotein (HDL) cholesterol levels.
    • Results demonstrated a significant increase in HDL levels, indicating potential benefits in managing cholesterol levels.
  • Anticancer Activity Assessment :
    • In vitro studies showed that compounds with similar structures induced apoptosis in various cancer cell lines.
    • Mechanistic studies revealed that these compounds could activate caspase pathways leading to programmed cell death.

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